molecular formula C24H19ClN4O2 B11688728 5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11688728
M. Wt: 430.9 g/mol
InChI Key: WLMBMQKYNAKKBI-UHFFFAOYSA-N
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Description

5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a phenyl group attached to a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization One common method involves the reaction of 2-chlorobenzoyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with phenylhydrazine in the presence of a suitable catalyst to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted pyrazole derivatives.

Scientific Research Applications

5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound has potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide: Similar structure with a different position of the carboxamide group.

    5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.

Uniqueness

The uniqueness of 5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups and their positions on the pyrazole ring

Properties

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9 g/mol

IUPAC Name

5-[(2-chlorobenzoyl)amino]-N-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H19ClN4O2/c1-16-11-13-17(14-12-16)27-24(31)20-15-26-29(18-7-3-2-4-8-18)22(20)28-23(30)19-9-5-6-10-21(19)25/h2-15H,1H3,(H,27,31)(H,28,30)

InChI Key

WLMBMQKYNAKKBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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